molecular formula C15H16O10 B094498 Pentakis(methoxycarbonyl)cyclopentadiene CAS No. 16691-59-1

Pentakis(methoxycarbonyl)cyclopentadiene

Cat. No. B094498
CAS RN: 16691-59-1
M. Wt: 356.28 g/mol
InChI Key: NJNIOTQAGXGMFK-UHFFFAOYSA-N
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Description

Pentakis(methoxycarbonyl)cyclopentadiene is a highly functionalized cyclopentadiene derivative that has been extensively studied due to its interesting chemical properties and potential applications in organic synthesis and materials science. The compound is characterized by the presence of five methoxycarbonyl groups attached to a cyclopentadiene ring, which significantly alters its reactivity and physical properties compared to unsubstituted cyclopentadiene .

Synthesis Analysis

The synthesis of pentakis(methoxycarbonyl)cyclopentadiene derivatives has been achieved through various methods. For instance, the treatment of the potassium salt of pentakis(carbomethoxy)cyclopentadiene with bromopentacarbonylmanganese(I) yields a tricarbonylmanganese(I) complex in good yield . Additionally, a three-step synthesis approach has been established for the preparation of substituted pentacenes, which are related to pentakis(methoxycarbonyl)cyclopentadiene, starting from commercially available precursors . These synthetic routes provide access to a variety of functionalized cyclopentadiene derivatives for further study and application .

Molecular Structure Analysis

The molecular structure of pentakis(methoxycarbonyl)cyclopentadiene and its derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, novel cyclopentadiene N-ylides have been obtained and their structure confirmed by NMR spectroscopy and X-ray analysis . Structural studies of transition-metal derivatives have revealed the coordination environment of the metal centers and the geometry of the ligands . These studies provide valuable insights into the bonding and electronic structure of these compounds .

Chemical Reactions Analysis

Pentakis(methoxycarbonyl)cyclopentadiene undergoes a variety of chemical reactions, including photochemical substitution, sigmatropic ester shifts, and thermal rearrangements. Photochemical substitution of a metal carbonyl group by phosphines has been reported . Sigmatropic ester shifts have been observed in the pentakis(methoxycarbonyl)cyclopentadiene system, leading to the equilibration of different alkyl-substituted derivatives . Thermal rearrangements and reactions have also been studied, revealing the behavior of alkyl-substituted derivatives under thermal conditions . These reactions demonstrate the dynamic nature of the compound and its potential for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pentakis(methoxycarbonyl)cyclopentadiene derivatives have been investigated, including their solubility, reactivity, and crystal structures. Bivalent transition-metal derivatives have been found to be soluble in water or alcohols, with structural studies showing octahedral coordination of the metal ions . Silver(I) complexes of the compound have been prepared, some of which form conducting solutions in polar solvents . The crystal structure of a tetrathiafulvalene complex with pentakis(methoxycarbonyl)cyclopentadienide has revealed a novel two-dimensional square grid structure . These properties highlight the versatility of pentakis(methoxycarbonyl)cyclopentadiene derivatives for applications in materials science and coordination chemistry .

Scientific Research Applications

  • Sigmatropic Ester Shifts : Hoffmann, Schmidt, and Backes (1976) studied [1,5]-sigmatropic ester shifts in the Pentakis(methoxycarbonyl)cyclopentadiene system, revealing intramolecular rearrangements through crossover experiments (Hoffmann, Schmidt, & Backes, 1976).

  • Preparation and Structure of Gold Complexes : Bruce, Walton, Skelton, and White (1983) explored the reaction of Pentakis(methoxycarbonyl)cyclopentadiene with gold complexes, providing insights into the molecular structure and bonding characteristics of these compounds (Bruce, Walton, Skelton, & White, 1983).

  • Thermal Rearrangements in Alkyl Systems : Jefferson and Warkentin (1994) reported on the thermal reactions and rearrangements of alkyl-pentakis(methoxycarbonyl)cyclopentadienes, providing valuable data on reaction kinetics and solvent interactions (Jefferson & Warkentin, 1994).

  • Structural Analysis in TTF Complexes : Jayanty and Radhakrishnan (1999) described the unique two-dimensional structure of Pentakis(methoxycarbonyl)cyclopentadienide salt of tetrathiafulvalene, highlighting its novel grid-like formation (Jayanty & Radhakrishnan, 1999).

  • Synthesis and Reactivity in Manganese Complexes : Arsenault, Bougeard, Sayer, Yeroushalmi, and McGlinchey (1984) synthesized and studied the spectroscopic and reactive properties of pentakis(methoxycarbonyl)cyclopentadienyltricarbonylmanganese(I), demonstrating its unique chemical behavior (Arsenault et al., 1984).

  • Thermal Shift in Benzamidines : Mikhailov, Kompan, Dushenko, and Minkin (1991) investigated the thermal shift of the methoxycarbonyl group in certain benzamidines, providing insights into molecular structure changes and bonding (Mikhailov, Kompan, Dushenko, & Minkin, 1991).

  • Silver(I) Complexes Study : Bruce, Williams, Skelton, and White (1983) synthesized various silver(I) derivatives of pentakis(methoxycarbonyl)cyclopentadiene, exploring their structural characteristics and potential conducting properties (Bruce, Williams, Skelton, & White, 1983).

  • Electron Spin Resonance in Tin(IV) Salts : Davies, Goddard, Hursthouse, and Walker (1986) analyzed the electron spin resonance spectrum of the radical C5(CO2Me)5, providing valuable data on the electronic properties of these compounds (Davies, Goddard, Hursthouse, & Walker, 1986).

  • Transition-Metal Derivatives Structures : Bruce, Walton, Williams, Patrick, Skelton, and White (1983) examined the structures of first-row transition-metal derivatives of pentakis(methoxycarbonyl)cyclopentadiene, revealing their solubility and coordination patterns (Bruce et al., 1983).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet provided by Sigma-Aldrich .

Future Directions

The future directions of pentakis(methoxycarbonyl)cyclopentadiene research involve the exploration of its potential in the synthesis of metal complexes and donor-π-acceptor chromophores for organic photovoltaics .

properties

IUPAC Name

pentamethyl cyclopenta-1,3-diene-1,2,3,4,5-pentacarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O10/c1-21-11(16)6-7(12(17)22-2)9(14(19)24-4)10(15(20)25-5)8(6)13(18)23-3/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNIOTQAGXGMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=C(C(=C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333253
Record name Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate

CAS RN

16691-59-1
Record name Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
MI Bruce, AH White - Australian Journal of Chemistry, 1990 - CSIRO Publishing
This article summarizes the results of investigations into the chemistry of HC5(CO2Me)5 and, in particular, of metal complexes containing the C5(CO2Me)5 ligand . As an anion, the …
Number of citations: 60 www.publish.csiro.au
MI Bruce, RC Wallis, ML Williams… - Journal of the …, 1983 - pubs.rsc.org
The salt Tl[C5(CO2Me)5] reacts with [RuCl(PPh3)2(η-C5H5)] in acetonitrile to give the complex [Ru(NCMe)(PPh3)2(η-C5H5)][C5(CO2Me)5]; in air the reaction affords [Ru(η-C5H5){η-C5…
Number of citations: 8 pubs.rsc.org
EA Jefferson, J Warkentin - The Journal of Organic Chemistry, 1994 - ACS Publications
Studies of the thermal reactions of five 5-alkyl-l, 2, 3, 4, 5-pentakis (methoxycarbonyl) cyclopentadienes in methanol solvent are described, where the alkyl groups are benzhydryl, …
Number of citations: 19 pubs.acs.org
MI Bruce, JK Walton, ML Williams, SR Hall… - Journal of the …, 1982 - pubs.rsc.org
The alkali metal (Li, Na, K, Rb, and Cs) and thallium(I) derivatives of HC5(CO2Me)5 have been prepared and characterised; their ir, uv, 1H, and l3C nmr spectra are reported and …
Number of citations: 21 pubs.rsc.org
MI Bruce, PA Humphrey… - Australian journal of …, 1997 - CSIRO Publishing
The reaction between Ru(O2CMe)2(PPh3)2 and HC5(CO2Me)5 affrded orange Ru(O2CMe)-{ C5(CO2Me)5}(PPh3)2, which on standing in methanolic solution in air lost PPh3 and was …
Number of citations: 4 www.publish.csiro.au
MI Bruce, PA Humphrey, BW Skelton… - Australian journal of …, 1986 - CSIRO Publishing
The compound [C7H7][C5(CO2Me)5] forms very long but thin orange-red needles, which, in contrast to a previous report, form orange-red to deep red solutions in polar solvents. …
Number of citations: 24 www.publish.csiro.au
MI Bruce, PA Humphrey, ML Williams… - Australian Journal of …, 1989 - CSIRO Publishing
Reactions of HC5Me(CO2Me)4 or TI[C5Me(CO2Me)4] with appropriate precursors have afforded the compounds ML2{C5Me(CO2Me)4}2 (M = Mn , L = H2O; M = Cu, L = MeOH ), Rh (…
Number of citations: 9 www.publish.csiro.au
MI Bruce, JK Walton, ML Williams, JM Patrick… - Journal of the …, 1983 - pubs.rsc.org
Bivalent transition-metal derivatives of pentakis(methoxycarbonyl)cyclopentadiene have been obtained, which contain Mn, Fe, Co, Ni, or Cu : the latter is the first cyclopentadienyl …
Number of citations: 3 pubs.rsc.org
MI Bruce, ML Williams, BW Skelton… - Journal of the Chemical …, 1983 - pubs.rsc.org
A series of silver(I) derivatives of pentakis(methoxycarbonyl)cyclopentadiene has been prepared (from the diene and silver acetate), including [{Ag[C5(CO2Me)5](OH2)}n]·1.5nH2O, [{Ag[…
Number of citations: 2 pubs.rsc.org
GA Dushenko, IE Mikhailov, OI Mikhailova… - Russian Chemical …, 2022 - Springer
Density functional CAM-B3LYP/6-311++G(d,p)/SDD quantum chemical calculations of a gold(I) complex with the pentakis(methoxycarbonyl)cyclopentadienyl ligand Ph 3 PAu[C 5 (CO 2 …
Number of citations: 1 link.springer.com

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